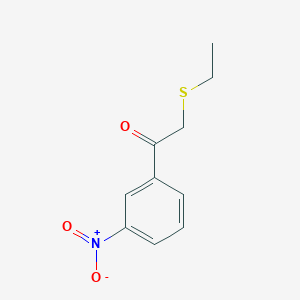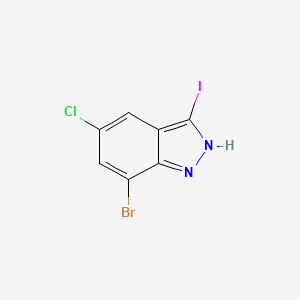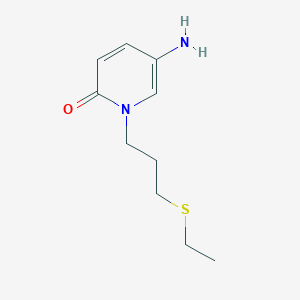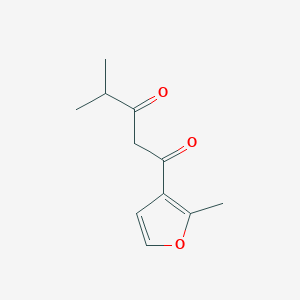
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is characterized by the presence of a furan ring substituted with a methyl group and a pentane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of acetylacetone to xylose, followed by cyclization to form the furan ring. This reaction is typically catalyzed by zirconium and carried out under microwave irradiation at 140°C for 24 minutes with sodium iodide as an additive . The reaction yields the desired compound in near-quantitative yield (98%).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the inclusion of additives such as sodium chloride can help tune the reaction selectivity and improve overall yield .
化学反应分析
Types of Reactions
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives .
科学研究应用
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A furan derivative with a carboxyl group at the 2-position.
2-Methylfuran: A simple furan derivative with a methyl group at the 2-position.
5-Methylfurfural: A furan derivative with a formyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a furan ring and a pentane-1,3-dione moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(12)6-11(13)9-4-5-14-8(9)3/h4-5,7H,6H2,1-3H3 |
InChI 键 |
ZQRVBJFZCTUQMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CO1)C(=O)CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


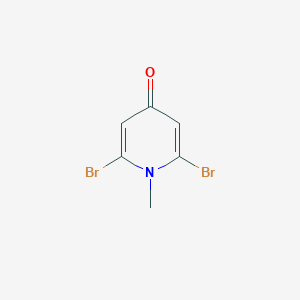
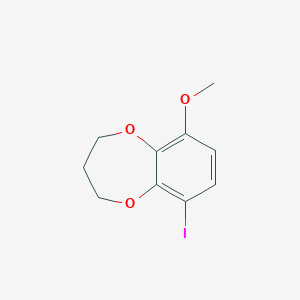
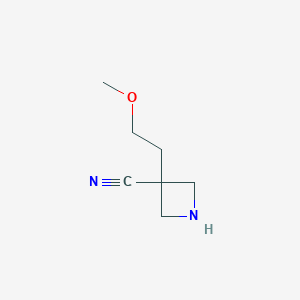
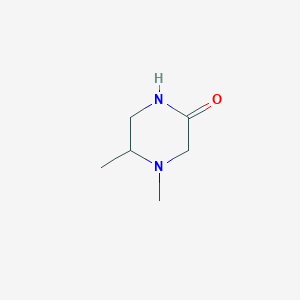
![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
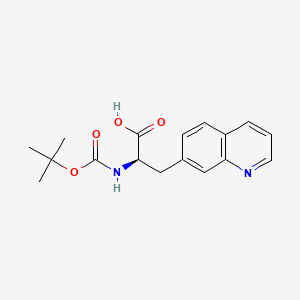
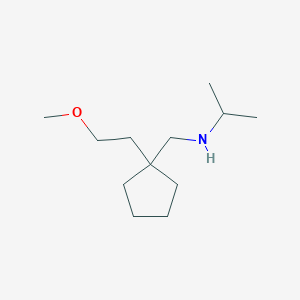
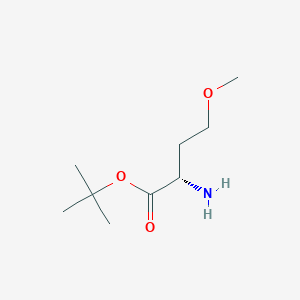
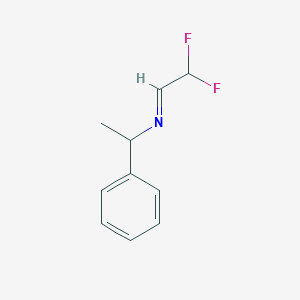
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
